1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique combination of a pyrazole ring and a piperidine ring, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group onto the pyrazole ring.
Sulfonylation: The resulting 3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazole is then subjected to sulfonylation using a sulfonylating agent like chlorosulfonic acid to introduce the sulfonyl group at the 4-position of the pyrazole ring.
Coupling with Piperidine: The final step involves the coupling of the sulfonylated pyrazole with 3-methylpiperidine under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets, including enzymes and receptors.
Industrial Applications: The compound is used as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory and analgesic effects. The sulfonyl groups in the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, increasing its affinity and specificity for the target enzymes.
Comparison with Similar Compounds
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds, such as:
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that also contains a pyrazole ring and is used to treat pain and inflammation.
Ruxolitinib: An anticancer agent that contains a pyrazole ring and is used to treat myelofibrosis and polycythemia vera.
Apixaban: An anticoagulant medication that contains a pyrazole ring and is used to prevent blood clots.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-9-6-5-7-14(8-9)21(18,19)12-10(2)13-15(11(12)3)20(4,16)17/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJKHLCBPZVZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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